N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and various substituents such as dichlorobenzyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The pyrazole intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Cyclization to Form the Triazolopyrimidine Core: The resulting intermediate undergoes cyclization with a suitable triazole precursor, such as 5-amino-1,2,4-triazole, under reflux conditions to form the triazolopyrimidine core.
Introduction of the Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with specific receptors, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound shares the triazolopyrimidine core but differs in its substituents, leading to different chemical properties and applications.
2-Aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines:
The uniqueness of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl2F2N7O |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H17Cl2F2N7O/c1-9-4-14(15(21)22)29-18(24-9)26-16(27-29)17(30)25-12-6-23-28(8-12)7-10-2-3-11(19)5-13(10)20/h2-3,5-6,8-9,14-15H,4,7H2,1H3,(H,25,30)(H,24,26,27) |
InChI Key |
JYZZLMCAYDTVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl)N1)C(F)F |
Origin of Product |
United States |
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